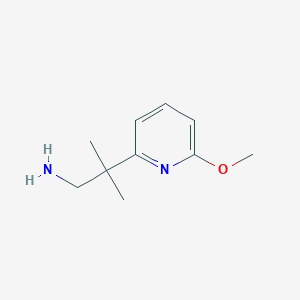

2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,7-11)8-5-4-6-9(12-8)13-3/h4-6H,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIBONCUXDNHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine typically involves the reaction of 6-methoxypyridine with appropriate alkylating agents under controlled conditions. One common method involves the use of a Grignard reagent, where 6-methoxypyridine is reacted with a methyl Grignard reagent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine

- Molecular Formula : C₉H₁₃ClN₂

- Molecular Weight : 184.67 g/mol

- Key Differences: Chlorine replaces the methoxy group, and the substituent is at the pyridine’s 3-position instead of 2. The chloro group increases lipophilicity (clogP ~2.1 vs.

- Applications : Halogenated pyridines are common in agrochemicals due to enhanced stability .

N-(6-Methoxypyridin-2-yl)pivalamide

- Structure : Features a pivalamide group instead of the amine.

- Key Differences : The amide group reduces basicity compared to the primary amine, impacting hydrogen-bonding capacity and metabolic stability .

Heterocycle-Modified Analogues

2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine

- Molecular Formula : C₁₀H₂₂N₂O

- Molecular Weight : 186.29 g/mol

- Key Differences: Replaces pyridine with a methoxy-substituted piperidine.

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

- Molecular Formula : C₁₁H₂₄N₂

- Molecular Weight : 184.32 g/mol

- Key Differences : Additional methyl groups on the piperidine ring enhance steric bulk, possibly affecting receptor binding selectivity .

Aromatic Ring-Substituted Analogues

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

Imidazole-Containing Analogues

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.20 g/mol

- Key Differences : The imidazole ring introduces a zwitterionic character at physiological pH, enhancing solubility but reducing blood-brain barrier penetration .

Structural and Property Comparison Table

Key Research Findings

- Substituent Position Matters : The position of the methoxy group on pyridine (e.g., 6 vs. 3) significantly impacts electronic distribution and steric interactions. For example, 6-methoxy-pyridine derivatives exhibit stronger hydrogen-bond acceptor capacity than 3-substituted analogues .

- Heterocycle Choice Influences Bioavailability : Piperidine-based compounds (e.g., ) show improved metabolic stability over pyridines due to reduced cytochrome P450 interactions .

- Aromatic vs. Heteroaromatic Cores : Benzodioxin and phenyl derivatives () exhibit higher melting points and lower solubility in polar solvents compared to pyridine analogues, reflecting differences in crystal packing and polarity .

Biological Activity

2-(6-Methoxypyridin-2-YL)-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxy-substituted pyridine ring and a branched amine structure, has been studied for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 180.25 g/mol. The structural representation highlights the methoxy group attached to the pyridine ring, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group and the pyridine ring facilitate binding to these targets, modulating their activity and influencing various biochemical pathways. This interaction is essential for understanding the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by Mariswamy et al. (2022) evaluated the antimicrobial efficacy of various compounds, including derivatives of pyridine. The results indicated that this compound displayed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study utilized standard methods for determining MIC values and confirmed the compound's potential for further development as an antimicrobial agent .

Case Study 2: In Silico Analysis

In silico studies have also been performed to predict the binding affinity of this compound with various bacterial proteins. These analyses demonstrated strong non-bonded interactions, suggesting that the compound could effectively inhibit target proteins involved in bacterial growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds has been made:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine | Methoxy group at position 3 | Potentially different pharmacological effects |

| 3-(6-Methoxypyridin-3-YL)-2-methylpropan-1-amine | Variation in branching | Changes in solubility and reactivity |

| 2-Amino-6-methylpyridine | Lacks methoxy group | Primarily studied for basicity |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine, and how is purity ensured?

- Methodological Answer : The synthesis typically involves coupling reactions between halogenated pyridine derivatives (e.g., 6-methoxypyridin-2-yl precursors) and branched amines. Key steps include:

- Substitution reactions : Bromine or iodine atoms on the pyridine ring are replaced via nucleophilic substitution using amines under controlled pH and temperature .

- Purification : Column chromatography (e.g., silica gel) or recrystallization is employed to isolate the compound, with purity verified by HPLC and spectroscopic techniques (NMR, IR) .

Q. Which spectroscopic techniques are optimal for characterizing the molecular structure and dynamics of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridinyl protons at δ 6.5–8.0 ppm). C NMR confirms carbon frameworks, including quaternary carbons in the methylpropan-1-amine moiety .

- IR Spectroscopy : Detects functional groups like N-H stretches (3300–3500 cm) and C-O bonds in methoxy groups (1250–1050 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for confirming synthetic success .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Structural Analysis : Compare substituent effects using analogs (e.g., 6-chloro or 6-ethoxy pyridinyl derivatives). For example, methoxy groups may enhance solubility but reduce receptor binding compared to halogenated analogs .

- Assay Standardization : Control variables such as solvent polarity (DMSO vs. aqueous buffers) and cell line specificity (e.g., HEK293 vs. HeLa cells) to isolate compound-specific effects .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as dose-dependent cytotoxicity thresholds or receptor affinity correlations .

Q. What strategies optimize the compound’s reactivity for targeted drug design applications?

- Methodological Answer :

- Functional Group Engineering : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) to modulate lipophilicity and metabolic stability .

- Protecting Groups : Temporarily block reactive amines during synthesis (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or ion channels, guiding synthetic modifications .

Q. How does the methoxypyridinyl moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability Studies : Incubate the compound with liver microsomes to assess CYP450-mediated oxidation. The methoxy group may slow metabolism compared to hydroxylated analogs .

- LogP Measurements : Determine partition coefficients (e.g., via shake-flask method) to evaluate hydrophobicity. Methoxy groups typically increase solubility but reduce membrane permeability .

- In Vivo Pharmacokinetics : Use radiolabeled analogs (e.g., C) in rodent models to track absorption, distribution, and excretion profiles .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antimicrobial efficacy?

- Methodological Answer :

- Structural Variants : Differences in substituents (e.g., 6-methoxy vs. 6-chloro) significantly alter bioactivity. For example, halogenated analogs show higher Gram-negative bacterial inhibition due to enhanced membrane penetration .

- Experimental Conditions : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strain susceptibility or agar dilution vs. broth microdilution methods .

- Synergistic Effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can amplify activity, a factor often omitted in standalone studies .

Comparative Research Questions

Q. How does this compound compare to its structural analogs in neuropharmacological applications?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive binding studies (e.g., with H-labeled ligands) at serotonin (5-HT) or dopamine receptors. The methylpropan-1-amine chain may enhance affinity compared to ethylamine derivatives .

- Behavioral Models : Test in vivo using forced swim or tail suspension tests. Structural analogs with bulkier substituents (e.g., benzofuran derivatives) often show reduced blood-brain barrier penetration .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for studying this compound’s potential in treating neurological disorders?

- Methodological Answer :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays. Measure glutamate-induced excitotoxicity attenuation via calcium imaging .

- In Vivo : Rodent models of depression (e.g., chronic unpredictable mild stress) or Parkinson’s disease (6-OHDA-lesioned rats). Track behavioral improvements and biomarker changes (e.g., BDNF levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.